molecular formula C18H21ClFNO2 B5378452 [4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride

[4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride

Cat. No. B5378452
M. Wt: 337.8 g/mol
InChI Key: DICDZGNLVOVBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of [4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in various cellular processes. It has been shown to inhibit the activity of specific kinases involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate specific signaling pathways involved in neuroprotection, leading to the prevention of neuronal damage.
Biochemical and Physiological Effects:
[4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride has several biochemical and physiological effects that make it an attractive compound for scientific research. It has been shown to exhibit potent antitumor activity, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate specific signaling pathways involved in neuroprotection, leading to the prevention of neuronal damage. However, the compound also has limitations for lab experiments, which will be discussed in the next section.

Advantages and Limitations for Lab Experiments

[4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride has several advantages for lab experiments, including its potent antitumor activity and potential use as a neuroprotective agent. However, the compound also has limitations, including its poor solubility in water and its potential toxicity at higher doses. Additionally, the compound has not been extensively studied in clinical trials, and its long-term effects are not fully understood.

Future Directions

There are several future directions for the study of [4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride. One potential direction is to study the compound's potential use as a drug candidate for the treatment of various types of cancer and neurodegenerative diseases. Additionally, future studies could focus on optimizing the compound's synthesis method to obtain higher yields and improve its solubility in water. Finally, clinical trials could be conducted to further evaluate the compound's safety and efficacy in humans.
Conclusion:
In conclusion, [4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Future studies could focus on optimizing the compound's synthesis method and evaluating its safety and efficacy in humans.

Synthesis Methods

[4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride is synthesized using a specific method that involves several steps. The first step involves the reaction between 4-fluorobenzylamine and 4-(allyloxy)-3-methoxybenzaldehyde in the presence of a catalyst to form the intermediate product. The intermediate product is then treated with hydrochloric acid to obtain the final product, [4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride. This synthesis method has been optimized to obtain high yields of the final product and has been used extensively in scientific research.

Scientific Research Applications

[4-(allyloxy)-3-methoxybenzyl](4-fluorobenzyl)amine hydrochloride has several potential applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. This compound has been studied extensively to understand its mechanism of action and its potential use as a drug candidate. It has been shown to exhibit potent antitumor activity and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as a neuroprotective agent and has shown promising results in preclinical studies.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2.ClH/c1-3-10-22-17-9-6-15(11-18(17)21-2)13-20-12-14-4-7-16(19)8-5-14;/h3-9,11,20H,1,10,12-13H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICDZGNLVOVBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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